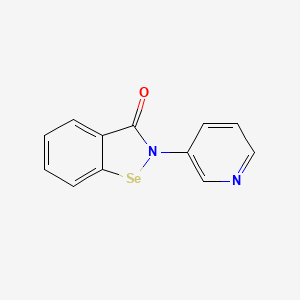
RP-61605
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
RP-61605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different selenium-containing compounds.
Reduction: Reduction reactions can convert it into simpler selenium derivatives.
Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
RP-61605 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .
Comparison with Similar Compounds
RP-61605 is unique due to its specific structure and selenium content. Similar compounds include other benzisoselenazolones and pyridinyl derivatives. Compared to these compounds, this compound offers distinct advantages in terms of its reactivity and potential applications in various fields. Some similar compounds include:
- 1,2-Benzisoselenazol-3(2H)-one
- 2-(3-pyridinyl)-1,2-benzisoselenazol-3(2H)-one
- Other selenium-containing heterocycles .
Properties
CAS No. |
89780-24-5 |
|---|---|
Molecular Formula |
C12H8N2OSe |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H |
InChI Key |
USKVYNKDRAWQBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Key on ui other cas no. |
89780-24-5 |
Synonyms |
NAT 06-123 NAT-06-123 RP 61605 RP-61605 RP61605 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















